methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
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Overview
Description
Vinglycinate sulfate is a derivative of vinblastine, a vinca alkaloid originally isolated from the periwinkle plant, Vinca rosea. This compound has shown significant potential in the treatment of various malignant diseases, including Hodgkin’s disease, lymphosarcoma, bronchogenic carcinoma, and chondrosarcoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinglycinate sulfate is synthesized through the chemical modification of vinblastineThe most active ester derivative, desacetyl vinblastine 4-(N, N-dimethylglycinate) sulfate, is selected for further evaluation .
Industrial Production Methods
The industrial production of vinglycinate sulfate involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, making the compound accessible for clinical use .
Chemical Reactions Analysis
Types of Reactions
Vinglycinate sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Vinglycinate sulfate can undergo substitution reactions, where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of vinglycinate sulfate, each with unique chemical properties and potential therapeutic applications .
Scientific Research Applications
Chemistry: The compound is used as a model molecule for studying the chemical behavior of vinca alkaloids and their derivatives.
Biology: Vinglycinate sulfate is used in biological studies to understand its effects on cellular processes and its potential as an anticancer agent.
Medicine: The compound has shown promising results in the treatment of various cancers, including Hodgkin’s disease, lymphosarcoma, and bronchogenic carcinoma
Industry: Vinglycinate sulfate is used in the development of new anticancer drugs and other therapeutic agents
Mechanism of Action
Vinglycinate sulfate exerts its effects by inhibiting the polymerization of tubulin, a protein that is essential for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is similar to that of other vinca alkaloids, but vinglycinate sulfate has shown a unique selectivity and reduced toxicity compared to its parent compound, vinblastine .
Comparison with Similar Compounds
Similar Compounds
Vinblastine: The parent compound of vinglycinate sulfate, used in the treatment of various cancers.
Vincristine: Another vinca alkaloid with a similar mechanism of action but different therapeutic applications.
Vindesine: A derivative of vinblastine with unique chemical properties and therapeutic potential.
Vinleurosine: Another vinca alkaloid with distinct chemical and biological properties .
Uniqueness of Vinglycinate Sulfate
Vinglycinate sulfate stands out due to its unique chemical structure, which confers a higher selectivity and reduced toxicity compared to other vinca alkaloids. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C48H63N5O9 |
---|---|
Molecular Weight |
854.0 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C48H63N5O9/c1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4/h11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3/t29-,39+,40-,41-,44+,45-,46-,47+,48+/m1/s1 |
InChI Key |
YNSIUGHLISOIRQ-SWSODSCOSA-N |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
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